molecular formula C9H15N3S B8661568 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

Cat. No.: B8661568
M. Wt: 197.30 g/mol
InChI Key: WHJCLPKGKRJGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2-(2-piperazin-1-ylethyl)-1,3-thiazole

InChI

InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2

InChI Key

WHJCLPKGKRJGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=NC=CS2

Origin of Product

United States

Significance of Thiazole Scaffold in Drug Discovery and Development

The thiazole (B1198619) ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. wisdomlib.orgglobalresearchonline.net It is recognized as a "privileged scaffold," meaning its structure is frequently found in biologically active compounds with a wide range of therapeutic applications. bohrium.comsciencecentral.in The thiazole nucleus is a key component in natural products, such as vitamin B1 (thiamine), and is present in a multitude of synthetic drugs. nih.goveurekaselect.com Its derivatives have been shown to exhibit a vast spectrum of pharmacological activities, making them a focal point of drug discovery efforts for decades. mdpi.comnih.govbohrium.com

The versatility of the thiazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. globalresearchonline.netnih.gov Research has demonstrated that thiazole-containing compounds possess significant antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties, among others. nih.govnih.govbohrium.com This broad utility is reflected in the number of thiazole-based drugs that have received FDA approval for various clinical indications. globalresearchonline.netasianpubs.org

Table 1: Examples of FDA-Approved Drugs Featuring the Thiazole Scaffold

Drug NameTherapeutic ClassKey Function
Ritonavir AntiretroviralAn anti-HIV medication. globalresearchonline.net
Dasatinib AnticancerA kinase inhibitor used in cancer therapy. globalresearchonline.netresearchgate.net
Meloxicam Anti-inflammatoryA non-steroidal anti-inflammatory drug (NSAID). globalresearchonline.netresearchgate.net
Nitazoxanide AntiparasiticAn antiprotozoal agent. globalresearchonline.netresearchgate.net
Sulfathiazole AntibacterialAn antimicrobial sulfonamide. bohrium.comasianpubs.org
Ravuconazole AntifungalAn agent used to treat fungal infections. globalresearchonline.net
Abafungin AntifungalAn antifungal medication. eurekaselect.comresearchgate.net
Nizatidine H2 Receptor BlockerUsed to treat duodenal ulcers. researchgate.net

Role of Piperazine Moiety in Bioactive Molecules and Drug Design

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is another exceptionally important scaffold in modern drug discovery. nih.govnih.gov Its inclusion in a drug molecule can significantly influence its physicochemical and pharmacokinetic properties. researchgate.netnih.gov The two nitrogen atoms in the piperazine ring can be substituted, offering a versatile point for chemical modification to optimize a compound's biological activity and properties. ingentaconnect.comscilit.com

Table 2: Examples of FDA-Approved Drugs Featuring the Piperazine Moiety

Drug NameTherapeutic ClassKey Function
Imatinib AnticancerA tyrosine kinase inhibitor for treating cancer. researchgate.net
Clozapine AntipsychoticAn atypical antipsychotic for schizophrenia. researchgate.netnih.gov
Aripiprazole AntipsychoticUsed to treat schizophrenia and bipolar disorder. nih.gov
Vortioxetine AntidepressantAn antidepressant used for major depressive disorder. researchgate.netnih.gov
Buspirone AnxiolyticAn anti-anxiety medication. researchgate.netnih.gov
Ciprofloxacin (B1669076) AntibioticA broad-spectrum fluoroquinolone antibiotic. wikipedia.org
Hydroxyzine AntihistamineUsed as an antihistamine and anxiolytic. nih.gov
Palbociclib AnticancerA CDK4/6 inhibitor for breast cancer treatment. researchgate.net

Rationale for Research into Hybrid Thiazole and Piperazine Pharmacophores

Established Synthetic Pathways to the Core Structure of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine

The most direct and established pathway to the core structure of this compound involves the nucleophilic substitution reaction between a pre-synthesized 2-(2-haloethyl)-1,3-thiazole and piperazine. This method is a classical alkylation of a secondary amine and is widely applicable for connecting heterocyclic systems.

The general reaction scheme proceeds as follows: A 2-(2-chloroethyl)-1,3-thiazole or 2-(2-bromoethyl)-1,3-thiazole is reacted with piperazine, often in the presence of a base and a suitable solvent. The base is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The use of excess piperazine can also serve this purpose while simultaneously acting as the nucleophile.

Table 1: Reaction components for the synthesis of this compound via nucleophilic substitution

Reactant 1 Reactant 2 Typical Base Typical Solvent
2-(2-Chloroethyl)-1,3-thiazolePiperazineK₂CO₃, Na₂CO₃, Et₃NAcetonitrile, DMF, Ethanol
2-(2-Bromoethyl)-1,3-thiazolePiperazineK₂CO₃, Na₂CO₃, Et₃NAcetonitrile, DMF, Ethanol

This pathway allows for the late-stage introduction of the piperazine moiety, which is advantageous if a variety of N-substituted piperazines are to be used for the synthesis of diverse analogues. The key challenge in this approach lies in the synthesis of the 2-(2-haloethyl)-1,3-thiazole starting material, which can be prepared from 2-methylthiazole (B1294427) through lithiation followed by reaction with ethylene (B1197577) oxide and subsequent halogenation, or from thiazole-2-ethanol.

Strategies for Piperazine Ring Formation and Functionalization in Thiazole Derivatives

Another key strategy involves the functionalization of a pre-existing piperazine ring that is already attached to a thiazole precursor or the de novo synthesis of the piperazine ring onto a thiazole scaffold.

Functionalization of a piperazine ring is a common and versatile method for creating analogues. researchgate.netbenthamdirect.com A typical approach involves reacting a thiazole derivative containing a reactive functional group with a piperazine derivative. For instance, compounds such as 2-chloro-N-[4-(pyridin-4-yl)thiazol-2-yl]acetamide can be reacted with various substituted piperazines to yield a library of final products. benthamdirect.com This strategy is particularly effective when a common thiazole intermediate can be synthesized in bulk and then diversified in the final step.

A parallel synthesis approach has been described where newly generated 4-chloromethyl-2-aminothiazoles are reacted with Boc-piperazine. nih.gov The Boc-protecting group is subsequently removed, and the free secondary amine of the piperazine is then acylated with a variety of carboxylic acids to produce a diverse library of compounds. nih.gov This solid-phase synthesis strategy highlights the utility of functionalizing the piperazine ring post-coupling to the thiazole moiety.

De novo synthesis of the piperazine ring in the presence of a thiazole is less common but can be achieved through methods like the reaction of a thiazole-containing diamine with a dihaloalkane or through reductive amination strategies. More advanced methods include sequential double Michael addition of nitrosoalkenes to primary amines followed by reductive cyclization. researchgate.net

Table 2: Examples of Piperazine Functionalization Strategies in Thiazole Derivatives

Thiazole Precursor Piperazine Reagent Reaction Type Outcome
4-Chloromethyl-2-aminothiazole derivativeBoc-piperazineNucleophilic SubstitutionAttachment of protected piperazine nih.gov
Thiazole-containing intermediateN-substituted piperazinesAcylation/AlkylationDerivatization at piperazine N-4 position benthamdirect.com
1,4-Bis(chloroacetyl)piperazineThiazole precursorsBuilding block approachSynthesis of bis-thiazole structures nih.gov

Thiazole Ring Synthesis in Conjugation with Piperazine Moieties

The construction of the thiazole ring on a molecule already containing a piperazine unit is a powerful and frequently employed strategy. The most prominent method for this approach is the Hantzsch thiazole synthesis. chemhelpasap.comijper.orgsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. chemhelpasap.combepls.com

In this context, a piperazine-containing thiosemicarbazone or thioamide serves as the key precursor. For example, a piperazine-substituted aldehyde can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate then undergoes cyclization with an appropriate α-haloketone (e.g., 2-bromoacetophenone (B140003) derivatives) to form the 2,4-disubstituted thiazole ring directly attached to the piperazine-containing fragment. arkat-usa.orgresearchgate.net

This methodology offers significant advantages in terms of accessibility of starting materials and the ability to introduce diversity into the final molecule by varying both the α-haloketone and the piperazine-thioamide precursor. researchgate.net

Table 3: Hantzsch Synthesis for Thiazole Ring Formation on Piperazine Scaffolds

Piperazine Precursor Co-reactant Reaction Conditions Product Type
Piperazine bis(hydrazinecarbothioamide)α-Haloketones (e.g., 2-bromoacetophenones)Reflux in EtOH/DMF with TEABis-thiazole linked via piperazine core arkat-usa.orgresearchgate.net
Piperazine-derived thiosemicarbazoneHydrazonoyl chloridesReflux in EtOH/DMF with TEAPiperazine-based bis(thiazoles) nih.gov
Piperazine-derived thioamideα-HaloketonesTypically reflux in alcoholPiperazine-substituted thiazole chemhelpasap.com

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.com

Derivatization Methods for Structural Modification of this compound Analogues

Structural modification of the lead compound this compound is crucial for developing structure-activity relationships. Derivatization can be performed at several positions: the N-4 position of the piperazine ring, the thiazole ring, or the ethyl linker.

The most common point of derivatization is the secondary amine of the piperazine ring. This nitrogen can be readily functionalized through a variety of reactions:

N-Alkylation: Reaction with alkyl halides, often under basic conditions, introduces alkyl or substituted alkyl groups.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides N-alkylated products.

Modification of the thiazole ring is also a viable strategy. If the synthesis starts with a 2-aminothiazole (B372263) precursor, the amino group can be diazotized and replaced (Sandmeyer reaction) or used as a handle for further functionalization. C-H functionalization methods are also emerging as powerful tools for direct modification of the thiazole core. mdpi.com

Table 4: Common Derivatization Reactions for Analogue Synthesis

Modification Site Reaction Type Reagents Functional Group Introduced
Piperazine N-4N-AcylationR-COCl, (RCO)₂OAmide
Piperazine N-4N-AlkylationR-X (X=Cl, Br, I), BaseAlkyl, Benzyl (B1604629)
Piperazine N-4Reductive AminationR-CHO, NaBH(OAc)₃Substituted Alkyl
Piperazine N-4SulfonylationR-SO₂ClSulfonamide
Thiazole C4/C5Hantzsch Synthesis VariationSubstituted α-haloketonesAryl, Alkyl, etc. researchgate.net

These derivatization strategies, combined with the core synthetic methodologies, provide a comprehensive toolkit for the generation of diverse libraries of this compound analogues for chemical and biological screening.

Investigations into Antimicrobial and Antifungal Efficacy

Derivatives of the this compound scaffold have been a focal point of antimicrobial research. The inherent biological activities of both thiazole and piperazine heterocycles suggest that their combination could lead to synergistic or enhanced antimicrobial effects. rjptonline.org Studies have explored their efficacy against a range of pathogenic microorganisms, including bacteria and fungi, and have shown particular promise in combating drug-resistant strains.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have confirmed the antibacterial potential of thiazolylpiperazine derivatives. For instance, a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives demonstrated significant activity against Gram-positive bacteria. researchgate.net Specifically, a ciprofloxacin (B1669076) derivative featuring a 2-chlorobenzylthio moiety exhibited high potency against Staphylococcus aureus and Staphylococcus epidermidis, with a reported Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL. researchgate.net

In another study, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were evaluated for their antibacterial properties. Compound 3k from this series was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov The research also highlighted that derivatives of N-substituted piperazinyl quinolones linked to a thiadiazole group showed greater activity against Gram-positive bacteria like S. aureus, S. epidermidis, and B. subtilis when compared to ciprofloxacin, although their potency against Gram-negative bacteria was reduced. doaj.org

Further research into piperazine analogues containing a 1,3,4-thiadiazole (B1197879) ring showed that these compounds were generally more active against Gram-positive bacteria than Gram-negative bacteria. rjptonline.org The antimicrobial screening of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole indicated significant activity against Gram-negative strains, particularly E. coli. mdpi.com

Antibacterial Activity of Selected Thiazolylpiperazine Derivatives

Compound Type/DerivativeBacterial StrainActivity (MIC/Result)Reference
Ciprofloxacin derivative with 2-chlorobenzylthio moietyStaphylococcus aureus0.06 µg/mL researchgate.net
Ciprofloxacin derivative with 2-chlorobenzylthio moietyStaphylococcus epidermidis0.06 µg/mL researchgate.net
Compound 3k (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide)Listeria monocytogenesMost potent in series nih.gov
Compound 3d (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide)Pseudomonas aeruginosa (resistant)More active than ampicillin (B1664943) nih.gov
Compound 3g (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide)Escherichia coli (resistant)More efficient than ampicillin nih.gov

Antifungal Activity Against Fungal Pathogens

The antifungal potential of thiazolylpiperazine derivatives is an active area of investigation, driven by the need for new treatments for fungal infections. Research has shown that certain structural modifications can impart significant antifungal properties. For example, in a study of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, compound 3k demonstrated the most promising antifungal activity. The most susceptible fungal strain was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

Other studies have focused on different heterocyclic combinations. A series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed superior antifungal potency compared to analogues lacking the hydrazone linkage. mdpi.com Two compounds in particular, 7a and 7e , exhibited strong inhibitory activity against Candida albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were significantly lower than the reference drug fluconazole (B54011) (15.62 µg/mL). mdpi.com While some N,N′-disubstituted piperazines showed weak antifungal activity, the hybridization of different scaffolds continues to be a promising strategy. mdpi.com

Antifungal Activity of Selected Thiazole Derivatives

CompoundFungal PathogenActivity (MIC)Reference
Compound 3k (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide)Trichoderma virideMost effective in series nih.gov
Compound 7a (2-hydrazinyl-4-phenyl-1,3-thiazole derivative)Candida albicans7.81 µg/mL mdpi.com
Compound 7e (2-hydrazinyl-4-phenyl-1,3-thiazole derivative)Candida albicans3.9 µg/mL mdpi.com
Fluconazole (Reference)Candida albicans15.62 µg/mL mdpi.com

Activity Against Multidrug-Resistant (MDR) Strains

A critical challenge in modern medicine is the rise of multidrug-resistant (MDR) pathogens. Derivatives of this compound are being investigated for their potential to overcome these resistance mechanisms. In one study, three 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide derivatives (3d , 3g , and 3k ) were tested against resistant strains and demonstrated greater potency than ampicillin against methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, compound 3d was more effective than ampicillin against P. aeruginosa, and compound 3g showed better activity against E. coli. nih.gov

The synthesis of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has also yielded a compound with notable antimicrobial activity, which has been characterized as an effective agent against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. nih.gov This highlights the potential of this chemical class to address the urgent need for new antibiotics effective against resistant bacteria.

Exploration of Anti-Cancer and Anti-Proliferative Effects in Cellular Models

The thiazole-piperazine scaffold is a promising framework for the development of novel anti-cancer agents. Piperazine derivatives have been shown to exhibit potent antiproliferative activities against a variety of cancer cell lines, including those of the colon, breast, lung, and leukemia. nih.gov

In one significant study, a series of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids were synthesized and evaluated for their cytotoxic effects. rsc.orgrsc.org The compounds were tested against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. rsc.org Notably, compound 9i exhibited a very potent IC₅₀ value of 1.2 nM and induced inhibition of 97.5% in the relevant cell line, comparable to the EGFR inhibitor Erlotinib (IC₅₀ = 1.3 nM, 97.8% inhibition). rsc.orgrsc.org Mechanistic studies revealed that compound 9i induced significant apoptotic and necrotic cell death, upregulating apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2. rsc.org

Another study focused on 2-phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole (5 ), which demonstrated prominent anticancer activity. It significantly reduced the growth of ovarian cancer cells and was highly effective against cell lines of leukemia, melanoma, colon, CNS, kidney, and breast cancer, with an average growth percentage of -70%. bioorganica.com.ua

Cytotoxic Activity of Selected Thiazolylpiperazine Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
Compound 9i (piperazine-based bis-hybrid)Colorectal Carcinoma (HCT 116)1.2 nM rsc.orgrsc.org
Compound 7b (piperazine-based bis-hybrid)Not specified3.5 nM rsc.orgrsc.org
Compound 9a (piperazine-based bis-hybrid)Not specified12.1 nM rsc.orgrsc.org
Erlotinib (Reference)Not specified1.3 nM rsc.orgrsc.org
Compound 5 (2-phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole)Ovarian (IGROV-1)Significant growth decrease (GP=31.39%) bioorganica.com.ua

Assessment of Antinociceptive and Anti-inflammatory Properties in Preclinical Models

The combination of thiazole and piperazine rings has been explored for its potential to yield compounds with both analgesic (antinociceptive) and anti-inflammatory properties. A study investigating novel molecules with both these moieties found significant activity in preclinical models. nih.govnih.gov

In vivo tests demonstrated that compounds 3a–3c , 3f , and 3g significantly prolonged the reaction times of animals in tail-clip and hot-plate tests, which indicates centrally mediated antinociceptive effects. nih.govnih.gov These same compounds also reduced the number of writhing behaviors in acetic acid-induced tests, pointing to peripheral antinociceptive activity. nih.govnih.gov Further mechanistic studies showed that the antinociceptive effects of these compounds were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist. This suggests that the analgesic effects are mediated through the opioidergic system. nih.govnih.gov Molecular docking studies supported these findings, indicating significant interactions between the active compounds and µ- and δ-opioid receptors. nih.govnih.gov

Studies on Central Nervous System (CNS) Activities in Preclinical Models

Both the thiazole and piperazine moieties are present in numerous drugs that act on the central nervous system. nih.gov The piperazine ring is a core component of CNS-related drugs like aripiprazole, clozapine, and buspirone. researchgate.net Thiazole-bearing compounds have been reported to exhibit a range of CNS effects, including anti-schizophrenic, neuroprotective, anticonvulsant, and antidepressant activities. nih.govnih.gov

Research into derivatives combining these two rings has identified multifunctional compounds with potential applications in neurological disorders. silae.it One study identified dual-acting compounds that function as high-affinity histamine (B1213489) H₃ and σ₁ receptor antagonists, both of which are targets for neurological conditions. acs.org These dual-target ligands are considered a promising approach for treating complex disorders like Alzheimer's disease. acs.org The investigation of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives revealed compounds with balanced multifunctional profiles, including H₃ antagonist activity and inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's therapy. acs.org

Dopaminergic Receptor Modulation (D2/D3 Agonism/Antagonism)

Derivatives of the this compound scaffold have been explored for their affinity and activity at dopamine (B1211576) D2 and D3 receptors, which are crucial targets in the treatment of various neuropsychiatric disorders. Research has shown that modifications to the arylpiperazine portion of related molecules can significantly influence their binding affinity and selectivity for these receptor subtypes.

In a study evaluating substituted N-phenylpiperazine analogs, it was observed that incorporating a 4-(1,3-thiazol-4-yl)benzamide moiety resulted in compounds with a notable affinity for the D3 dopamine receptor. mdpi.com These thiazole-containing derivatives exhibited a range of binding affinities at the D3 receptor with Kᵢ values between 2.5 and 31 nM. mdpi.com Furthermore, they displayed a significant D3 versus D2 receptor binding selectivity, with ratios ranging from 73 to 1390-fold. mdpi.com In general, these thiazole analogs were found to have slightly lower affinity for D3 receptors and a marginally reduced D3 vs D2 binding selectivity when compared to their corresponding thiophene (B33073) counterparts. mdpi.com

Another study on hybrid compounds incorporating a tetrahydrobenzo[d]thiazole moiety connected to a piperazine ring also highlighted the potential for D3 receptor preferential activity. One such derivative, an isoquinoline-1-yl substituted compound, demonstrated subnanomolar binding potency at D3 receptors (Kᵢ = 0.44 nM) and was less potent at D2 receptors (Kᵢ = 21.7 nM), resulting in a high D3 receptor selectivity of 49.2-fold. nih.gov The enantiomers of a related potent racemic compound exhibited differential activity, with the (-)-enantiomer displaying higher affinity for both D2 (Kᵢ = 47.5 nM) and D3 (Kᵢ = 0.57 nM) receptors compared to the (+)-enantiomer (Kᵢ; D2 = 113 nM, D3 = 3.73 nM). nih.gov

These findings underscore the potential of the thiazole-piperazine framework as a basis for developing selective D3 receptor ligands, which are of therapeutic interest for conditions such as substance use disorders and schizophrenia.

Table 1: Dopamine Receptor Binding Affinities of Selected Thiazole-Piperazine Related Derivatives
CompoundD2 Receptor Kᵢ (nM)D3 Receptor Kᵢ (nM)D3 Selectivity (D2/D3)
Isoquinoline-1-yl derivative (20c)21.70.4449.2
(-)-10e47.50.5783.3
(+)-10e1133.7330.3

Histaminergic Receptor Ligand Investigations (e.g., H3 Antagonism)

The this compound scaffold has also been a foundation for the development of non-imidazole histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and wakefulness-promoting agents. wikipedia.org

A series of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives were synthesized and evaluated for their in vitro H3-receptor antagonist activity. nih.gov It was found that the position of the substituent on the thiazole ring is critical for activity. Specifically, 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines demonstrated significantly higher potency compared to their 1-[2-thiazol-4-yl-(2-aminoethyl)] counterparts. nih.gov The presence of the substituent at the 5-position of the thiazole ring was favorable for H3 receptor antagonist activity, while substitution at the 4-position led to a substantial decrease in activity. nih.gov

Further structure-activity relationship studies on 1-[[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propyl]piperazine derivatives revealed that compounds with a 2-methyl-2-phenylalkylaminoethyl side chain had slightly higher activity than those with a 2-methyl-2-alkylaminoethyl side chain. nih.gov The most potent compound in this series was 1-[2-thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)]-4-n-propylpiperazine, which exhibited a pA₂ value of 8.27. nih.gov Notably, selected potent compounds showed no H1 antagonistic activity, indicating a degree of selectivity. nih.gov

Table 2: Histamine H3 Receptor Antagonist Activity of Selected Thiazole-Piperazine Derivatives
CompoundH3 Antagonist Activity (pA₂)
1-[2-thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)]-4-n-propylpiperazine (4c2)8.27
Alkyl analogue of 4c2 (4b2)7.53
Corresponding amide of 4c2 (4a2)7.36

Opioidergic System Involvement in Analgesia

The opioidergic system, comprising opioid receptors (μ, δ, and κ) and their endogenous ligands, is a major pathway for pain modulation. nih.gov Research into novel analgesic agents has explored the potential of thiazole-piperazine derivatives to interact with this system.

A study investigating the antinociceptive effects of a series of novel thiazole-piperazine derivatives found that their analgesic activity involves the opioidergic system. nih.govresearchgate.net In this research, pretreatment with naloxone, a non-selective opioid receptor antagonist, reversed the antinociceptive effects of the active compounds, indicating that their mechanism of action is mediated through opioid receptors. nih.govresearchgate.net

To further elucidate the interaction with opioid receptors, molecular docking studies were performed. These in silico analyses demonstrated significant interactions between the active thiazole-piperazine derivatives and both μ- and δ-opioid receptors, supporting the pharmacological findings. nih.govresearchgate.net The docking studies revealed specific binding modes, including π-π interactions between the phenyl group on the thiazole ring of the compounds and aromatic residues within the receptor binding sites, as well as hydrogen bonding involving the sulfonyl moieties of the ligands. nih.gov These findings suggest that molecules containing both thiazole and piperazine moieties can produce centrally and peripherally mediated antinociceptive effects by activating the opioid system. nih.govresearchgate.net

Cholinesterase Inhibitory Activity (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1,3-thiazole scaffold has been identified as a key structural feature in some cholinesterase inhibitors.

A study focused on 1,3-thiazole-piperazine derivatives identified them as highly effective and selective acetylcholinesterase (AChE) inhibitors with little to no activity against butyrylcholinesterase (BChE). academie-sciences.fracademie-sciences.fr This selectivity for AChE is considered advantageous as it may reduce the incidence of peripheral cholinergic side effects. rsc.org The inhibitory potency of these derivatives was found to be dependent on the substituent on the piperazine nitrogen.

For example, a derivative with a 2-pyridyl substituent exhibited an IC₅₀ value of 0.051 ± 0.002 μM against AChE, which is comparable to the standard drug donepezil (B133215) (IC₅₀ 0.054 ± 0.002 μM). academie-sciences.fracademie-sciences.fr An even more potent inhibitor was a derivative with a benzyl substituent, which showed an IC₅₀ of 0.011 ± 0.001 μM. academie-sciences.fracademie-sciences.fr A derivative with a 2-furoyl group also demonstrated significant, albeit slightly less potent, inhibitory activity with an IC₅₀ of 0.27 ± 0.001 μM. academie-sciences.fracademie-sciences.fr These results indicate that the 1,3-thiazole-piperazine framework is a promising scaffold for the design of potent and selective AChE inhibitors.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 1,3-Thiazole-Piperazine Derivatives
Substituent (R) on PiperazineAChE IC₅₀ (μM)
2-pyridyl0.051 ± 0.002
benzyl0.011 ± 0.001
2-furoyl0.27 ± 0.001
Donepezil (Reference)0.054 ± 0.002

Other Biological Activities

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Heterocyclic compounds, including those containing thiadiazole and piperazine rings, have been investigated for their antileishmanial potential.

Research on 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with a piperazinyl-linked benzamidine (B55565) substituent has demonstrated significant in vitro activity against both the promastigote and amastigote forms of Leishmania major. nih.gov The substitution on the amidine nitrogen was found to be crucial for the biological activity. nih.gov One of the most active compounds, N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)benzamidine hydrochloride, exhibited an IC₅₀ value of 0.08 μM in the promastigote model and showed a high selectivity index. nih.gov

Another study on (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives also reported significant in-vitro antileishmanial activity against the promastigote form of L. major. brieflands.com These findings, while not on the exact this compound core, suggest that the combination of a five-membered heterocyclic ring (like thiazole or thiadiazole) with a piperazine linker is a promising strategy for the development of new antileishmanial agents. mui.ac.ir

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular diseases, and the search for novel antihypertensive agents with improved efficacy and safety profiles is ongoing. Thiazole and piperazine derivatives have also been explored for their potential in this therapeutic area.

A study focused on thiazole derivatives bearing a pyrazole (B372694) moiety demonstrated that many of the synthesized compounds exhibited good antihypertensive α-blocking activity with low toxicity in comparison to minoxidil. clockss.org Another research effort led to the synthesis of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which were screened for antihypertensive activity. The preliminary studies suggested that their hypotensive action was due to a direct relaxant effect on vascular smooth muscle. nih.gov

However, specific research detailing the antihypertensive effects of derivatives of this compound is not available in the reviewed literature.

Antidiabetic Activity

The rising prevalence of diabetes mellitus has driven the search for new therapeutic agents. Thiazole and piperazine moieties are present in several classes of antidiabetic drugs.

For instance, a novel hybrid of sulfonamide-1,3,5-triazine–thiazole derivatives was synthesized and identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. rsc.org One compound from this series exhibited a dose-dependent improvement in glucose tolerance and a reduction in blood glucose levels in preclinical models. rsc.org

Piperazine derivatives have also been investigated for their antidiabetic potential. A series of piperazine sulfonamide derivatives were designed and synthesized as DPP-4 inhibitors. pensoft.net In vivo studies of selected compounds from this series showed a significant decrease in serum glucose levels. pensoft.net A review on morpholine (B109124), piperazine, and piperidine (B6355638) derivatives highlighted their promise as potential antidiabetic agents, with various compounds showing α-glucosidase inhibitory activity and improvements in glucose tolerance. nih.gov

Despite the promising antidiabetic activity of various thiazole and piperazine derivatives, there is a clear absence of research specifically evaluating the antidiabetic potential of compounds derived from the this compound scaffold.

Structure Activity Relationship Sar Analysis of 1 2 1,3 Thiazol 2 Yl Ethyl Piperazine Analogues

Impact of Substitutions on the Thiazole (B1198619) Ring System

The thiazole ring is a critical pharmacophore in a multitude of biologically active compounds. nih.govnih.govglobalresearchonline.netfabad.org.tr Modifications to this heterocyclic system in analogues of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine have been shown to significantly influence their therapeutic potential.

Substitutions on the thiazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of various substituents at different positions on the thiazole ring has led to the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govglobalresearchonline.netfabad.org.tr

Research has shown that the nature and position of the substituent on the thiazole ring are crucial for activity. For example, in some series of thiazole derivatives, the presence of a phenyl group attached to the thiazole ring, often via a hydrazono group, has been associated with significant biological effects. nih.gov Furthermore, substitutions on this phenyl ring, such as m,p-dimethyl groups, have been identified as important for cytotoxic activity. nih.gov The replacement of smaller groups, like an N,N-dimethyl group, with a bulkier phenyl ring on the thiazole moiety can also be essential for activity. nih.gov

The electronic nature of the substituents also plays a pivotal role. Electron-withdrawing groups, for instance, have been shown to enhance the biological activity of certain thiazole derivatives. mdpi.com Conversely, electron-donating groups may be favorable in other contexts, highlighting the target-specific nature of these interactions.

A summary of the observed impact of various thiazole ring substitutions is presented in the table below.

Substitution PositionSubstituent TypeObserved Impact on Biological Activity
C4PhenylOften associated with enhanced activity. nih.gov
C4 (on attached phenyl)m,p-dimethylImportant for cytotoxic activity. nih.gov
C4 (on attached phenyl)p-chloro/p-methylCrucial for antitumor activity when combined with a methyl group on the thiazole. nih.gov
C5VariousElectrophilic substitution preferentially occurs at this position. fabad.org.tr
GeneralElectron-withdrawing groupsCan enhance biological activity depending on the target. mdpi.com

These findings underscore the importance of the thiazole ring as a tunable element for optimizing the pharmacological profile of this compound analogues.

Influence of Piperazine (B1678402) Ring Modifications and N-Substituents

The piperazine ring is another key structural feature of this compound and its analogues, contributing significantly to their physicochemical properties and biological activities. mdpi.commdpi.com Modifications to the piperazine ring itself or to its nitrogen substituents can lead to profound changes in potency and selectivity.

A primary site for modification is the N-substituent of the piperazine ring. The nature of this substituent has been shown to be a critical determinant of biological activity. mdpi.comnih.gov A wide variety of aryl and alkyl groups have been explored at this position, leading to compounds with diverse pharmacological profiles. For example, in a series of N-arylpiperazines containing a 4,5-dihydrothiazole ring, the nature of the aryl group significantly affected the affinity for serotoninergic receptors. nih.gov

The introduction of different N-heterocyclic substituents on the piperazine ring has also been investigated. These modifications can influence the molecule's affinity and selectivity for specific receptors, such as dopamine (B1211576) D3 receptors. nih.gov The table below summarizes the influence of various piperazine N-substituents on the activity of related compounds.

N-Substituent TypeExample SubstituentsImpact on Biological Activity
ArylPhenyl, substituted phenylCan significantly influence receptor affinity and cytotoxic effects. nih.govresearchgate.net
HeterocyclicIndole, indazole, benzo[b]thiopheneCan modulate affinity and selectivity for specific receptors like dopamine D3. nih.gov
AcylAcetylCan alter the pharmacological profile, including cytotoxic activity. nih.gov

These studies highlight the piperazine moiety as a key handle for modulating the biological properties of this class of compounds.

Role of the Ethyl Linker and Connecting Moieties in Biological Activity

The ethyl linker connecting the thiazole and piperazine rings plays a crucial role in determining the spatial orientation of these two key pharmacophores. The length and flexibility of this linker are critical for establishing the optimal distance and geometry for effective interaction with a biological target. nih.gov

While the ethyl linker is a common feature, variations in the linker's length and composition can have a significant impact on biological activity. For instance, elongating or shortening the aliphatic chain can alter the molecule's ability to bridge binding sites on a target protein. nih.gov The nature of the linker also influences the physicochemical properties of the compound, such as its solubility and pKa. nih.gov

In some related series of compounds, the ethyl linker is replaced by or incorporated into other moieties. For example, in some designs, an acetamide (B32628) group serves as the connecting unit. nih.gov The presence of such functional groups within the linker can introduce additional points of interaction, such as hydrogen bonding, which can enhance binding affinity.

The importance of the linker is not limited to its length but also extends to its chemical nature. For instance, incorporating an amide bond into the linker can lower the pKa of the piperazine nitrogen by approximately one unit compared to a simple alkyl linker. nih.gov This change in basicity can affect the compound's ionization state at physiological pH, which in turn can influence its absorption, distribution, and target engagement.

Linker/Connecting MoietyKey FeaturesImpact on Properties and Activity
EthylTwo-carbon aliphatic chainProvides a specific spatial separation and flexibility between the thiazole and piperazine rings.
AcetamideContains an amide functional groupCan introduce hydrogen bonding capabilities and alters the electronic properties of the piperazine. nih.gov
Modified Aliphatic ChainsVarying lengthsThe length is pivotal for the formation of efficient ternary complexes in certain biological systems. nih.gov

The careful design of the linker is, therefore, a critical aspect of the SAR of this compound analogues.

Stereochemical Considerations in SAR Studies

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as enantiomers often exhibit different pharmacological and toxicological profiles. mdpi.comnih.gov In the context of this compound analogues, the introduction of chiral centers can lead to stereoisomers with distinct biological activities.

While the parent compound this compound is achiral, substitutions on the thiazole ring, the piperazine ring, or the ethyl linker can introduce stereogenic centers. For example, the synthesis of chiral azole compounds has demonstrated that enantiomeric pairs can be separated and may exhibit different biological effects. mdpi.com

The differential activity of enantiomers is often attributed to the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target, such as a receptor or an enzyme. mdpi.com For instance, in a study of chiral azole compounds, the enantiomers were successfully separated using chiral stationary phases, allowing for the investigation of their individual properties. mdpi.com

In a series of dopamine D3 receptor ligands with a related scaffold, the enantiomers of the most potent racemic compound displayed differential activity. The (-)-enantiomer exhibited higher affinity at both D2 and D3 receptors compared to the (+)-enantiomer, and was also more potent and selective for the D3 receptor. nih.gov This highlights the importance of evaluating the biological activity of individual enantiomers.

Stereochemical AspectImportance in SARExample from Related Compounds
EnantiomersCan exhibit different potency, selectivity, and toxicity. mdpi.comrsc.orgThe (-)-enantiomer of a potent dopamine receptor ligand showed higher affinity and selectivity than the (+)-enantiomer. nih.gov
DiastereomersCan have significantly different biological activities.In a series of nature-inspired compounds, diastereoisomers were found to be inactive, while the natural isomer was potent. mdpi.com
Chiral SeparationEssential for evaluating the activity of individual stereoisomers. nih.govmdpi.comChiral stationary phases have been effectively used to separate enantiomers of chiral azole compounds. mdpi.com

Therefore, when designing and evaluating new analogues of this compound that contain stereocenters, it is crucial to consider the potential impact of stereochemistry on their biological profile.

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Characterization of Biological Targets

The thiazole (B1198619) and piperazine (B1678402) rings are prevalent structural motifs in a multitude of pharmacologically active agents, suggesting a broad range of potential biological targets. nih.govfabad.org.tr Derivatives of thiazole-piperazine have been investigated for their effects on various physiological systems, pointing to several classes of proteins as potential interaction partners.

Research into analogous compounds suggests that potential biological targets for 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine could include:

Receptors: G-protein coupled receptors (GPCRs), such as opioid, dopaminergic, and serotonergic receptors, are known targets for compounds containing the piperazine moiety. nih.govresearchgate.net

Enzymes: Various enzymes, including kinases, cholinesterases, and those involved in microbial metabolic pathways, have been identified as targets for thiazole-containing compounds. researchgate.netresearchgate.net

Ion Channels: T-type calcium channels have been suggested as a possible target for some piperazine derivatives. nih.gov

Other Proteins: Tubulin, a key component of the cytoskeleton, has been identified as a target for certain thiazole derivatives, suggesting a potential anti-proliferative mechanism. researchgate.net

Receptor Binding Profile and Affinity Studies

While specific receptor binding affinities for this compound have not been detailed in the available literature, studies on related thiazole-piperazine derivatives indicate a potential for interaction with several receptor types. The piperazine ring is a well-known pharmacophore that often confers affinity for central nervous system (CNS) receptors. nih.gov

In silico molecular docking studies on a series of novel thiazole-piperazine compounds have suggested potential binding to opioid receptors. nih.gov These studies indicated that the thiazole ring and substituents on the piperazine moiety play a crucial role in the binding interactions. nih.gov Specifically, π-π stacking interactions between the thiazole ring and aromatic residues within the receptor binding pocket, as well as hydrogen bonding, were identified as key determinants of affinity. nih.gov

The following table summarizes the types of receptors that have been investigated as potential targets for analogous thiazole-piperazine compounds:

Receptor ClassSpecific Receptors Investigated for AnalogsType of Study
Opioid Receptorsµ-opioid, δ-opioidMolecular Docking
Dopamine (B1211576) ReceptorsD2, D3General for piperazine derivatives
Serotonin Receptors5-HT1A, 5-HT2AGeneral for piperazine derivatives
Adrenergic Receptorsα2General for piperazine derivatives
Adenosine ReceptorsA1, A2AGeneral for thiazole derivatives

This table is based on data from studies on analogous compounds and does not represent direct experimental data for this compound.

Enzyme Inhibition Kinetics and Assays

The inhibitory potential of this compound against various enzymes can be inferred from studies on related compounds. The thiazole ring is a versatile scaffold known to interact with the active sites of numerous enzymes.

Cholinesterases: Several novel thiazole-piperazine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net Some of these compounds exhibited significant inhibitory activity, with IC50 values in the low micromolar range. researchgate.net Molecular docking studies have suggested that these compounds may bind to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

Enoyl-ACP Reductase: The bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (ENR) is a target for antimicrobial agents. Docking studies performed on piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties, which are structurally related to thiazoles, have suggested that these compounds could be probable inhibitors of E. coli enoyl-ACP reductase. mdpi.com

Carbonic Anhydrases: A series of imidazo[2,1-b]thiazole-based sulfonyl piperazines were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov While these compounds showed selective but modest activity against hCA II, it highlights the potential for thiazole-piperazine structures to interact with this class of metalloenzymes. nih.gov

The following table presents enzyme inhibition data for analogous thiazole-piperazine compounds:

EnzymeAnalogous Compound TypeInhibition Data (IC50 / Ki)
Acetylcholinesterase (AChE)4-substituted phenyl-2-(4-substituted phenylpiperazine-1-yl)thiazolesIC50 values ranging from 1.15 to 3.45 µM
Carbonic Anhydrase II (hCA II)Imidazo[2,1-b]thiazole-sulfonyl piperazinesKi values in the range of 57.7–98.2 µM
VEGFR2 Tyrosine KinasePiperazine-based thiazolidinonesIC50 values <0.3 µM

This table is based on data from studies on analogous compounds and does not represent direct experimental data for this compound.

Cellular Pathway Modulation in vitro

The thiazole-piperazine scaffold has been implicated in the modulation of various cellular pathways, primarily in the context of cancer research. In vitro studies on human cancer cell lines have demonstrated that derivatives of this class can induce apoptosis (programmed cell death) and affect cell cycle progression. researchgate.net

For instance, certain piperazine-based bis(thiazole) hybrids have been shown to induce apoptosis in cancer cells. nih.gov This apoptotic induction is often mediated through a caspase-dependent pathway. researchgate.net Furthermore, some thiazole derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

The potential cellular pathway modulations by this compound, based on studies of its analogs, could include:

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Cell Cycle Arrest: Halting the cell division cycle at specific checkpoints.

Inhibition of Angiogenesis: Some thiazole-piperazine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase, a key player in the formation of new blood vessels that supply tumors. researchgate.net

Nucleic Acid Interaction and Cleavage Activity

Currently, there is no specific information available in the scientific literature regarding the interaction of this compound or its close analogs with nucleic acids or any potential cleavage activity.

Computational Chemistry and Molecular Modeling for 1 2 1,3 Thiazol 2 Yl Ethyl Piperazine Research

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For the chemical class to which 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine belongs, docking studies have been instrumental in identifying potential biological targets and rationalizing observed activities.

Derivatives of thiazole (B1198619) and piperazine (B1678402) have been docked against a variety of biological targets, suggesting potential therapeutic applications. For instance, studies on similar thiazole-piperazine scaffolds have explored their inhibitory potential against targets such as tubulin, carbonic anhydrase, and monoamine oxidase (MAO). researchgate.netnih.govmdpi.com Molecular docking of new thiazole derivatives into the colchicine (B1669291) binding site of tubulin (PDB ID: 4O2B) has revealed key binding interactions, with some compounds showing promising cytotoxic activity and potential as tubulin polymerization inhibitors. researchgate.net Similarly, imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, with docking studies elucidating selective binding to the hCA II isoform. nih.gov

The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex. Interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For example, in studies of piperazine derivatives with the androgen receptor, stable complexes were formed through these types of bonds. nih.gov While specific docking studies for this compound are not extensively documented, data from analogous compounds provide a strong basis for predicting its potential interactions and targets.

Target ProteinPDB IDAnalog Compound ClassKey Interactions ObservedReference Docking Score (kcal/mol)
Tubulin4O2B2,4-disubstituted thiazolesHydrogen bonds, hydrophobic interactions-
Androgen Receptor5T8EArylpiperazine derivativesHydrogen, electrostatic, hydrophobic bonds-7.5
Carbonic Anhydrase II-Imidazo[2,1-b]thiazole-sulfonyl piperazinesInteractions with zinc ion and active site residues-
DNA Gyrase1KZNSubstituted-2-aminothiazolesFavorable binding comparable to clorobiocin-
MDM2 Protein4HBM1,3-thiazin-4-one derivativesInteractions with His96 and TYR67-7.6

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with potential activity, a process known as virtual screening.

For classes of compounds related to this compound, pharmacophore models have been successfully developed and applied. For example, a hypothetical pharmacophore template was generated for a series of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, which also contain a piperazine moiety, to identify potent 5-HT2A receptor antagonists. researchgate.net The model typically includes features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

Similarly, a ligand-based pharmacophore model was constructed using the X-ray structure of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to screen for new inhibitors containing an azole moiety. mdpi.com This approach led to the identification of several promising hits from the ZINC15 database. mdpi.com

For this compound, a potential pharmacophore model would likely include:

An aromatic feature corresponding to the thiazole ring.

A hydrogen bond acceptor feature from the nitrogen atoms in the piperazine ring.

A positive ionizable feature on the second piperazine nitrogen.

Specific spatial arrangements of these features determined by the ethyl linker.

Such a model could be employed in virtual screening campaigns to discover new molecules with similar biological profiles, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

QSAR studies have been performed on various series of piperazine and thiazole derivatives to understand the structural requirements for their biological activities. For example, a QSAR study on arylpiperazine derivatives revealed that their anti-proliferative activity against prostate cancer cells was strongly dependent on specific molecular descriptors such as MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov The resulting model showed high statistical significance, with a correlation coefficient (R²) of 0.8483 and a cross-validated Q² of 0.7122, indicating good predictive power. nih.gov

Another study focused on 1,3-thiazine derivatives as anti-influenza inhibitors, developing 2D-QSAR models to correlate structural features with activity against H1N1 neuraminidase. nih.gov For a series of (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives, QSAR models were built to predict antileishmanial activity, allowing for the design of new, more potent compounds. researchgate.net These studies underscore the utility of QSAR in guiding the optimization of lead compounds. A similar approach could be applied to a series of this compound analogs to develop a predictive model for a specific biological activity.

In Silico Prediction of Molecular Interactions, Conformational Analysis, and Drug-Likeness Evaluation

In addition to predicting biological activity, computational methods are vital for assessing the physicochemical and pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help in evaluating the "drug-likeness" of a molecule early in the discovery process.

Molecular Interactions: As suggested by docking studies, the thiazole-piperazine scaffold is capable of engaging in a range of non-covalent interactions, including hydrogen bonding via the piperazine nitrogens and π-π stacking or hydrophobic interactions involving the thiazole ring. The specific nature of these interactions is target-dependent but is a key determinant of binding affinity and selectivity.

Conformational Analysis: The flexibility of a molecule is crucial for its ability to adopt the correct conformation to bind to a biological target. For this compound, the key flexible points are the ethyl linker and the piperazine ring. The piperazine ring typically adopts a stable chair conformation. researchgate.net Conformational analysis helps to understand the accessible shapes the molecule can adopt and the energy barriers between them, which influences its binding capabilities. researchgate.net

Drug-Likeness Evaluation: Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Several studies on novel thiazole and piperazine derivatives include in silico ADMET screening to predict their pharmacokinetic profiles and potential toxicity. researchgate.netresearchgate.netmdpi.com These predictions help to identify compounds with favorable properties for further development and flag potential liabilities. mdpi.com

PropertyPredicted Value for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight197.30 g/mol < 500Yes
LogP (octanol-water partition coefficient)~1.5 - 2.0 (estimated)< 5Yes
Hydrogen Bond Donors1 (secondary amine)≤ 5Yes
Hydrogen Bond Acceptors3 (2 ring N, 1 thiazole N)≤ 10Yes

Lead Compound Optimization and Drug Design Strategies for 1 2 1,3 Thiazol 2 Yl Ethyl Piperazine Derivatives

Rational Design Approaches for Enhanced Potency and Selectivity

Rational drug design for derivatives of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine focuses on understanding the structure-activity relationships (SAR) to guide the synthesis of molecules with improved therapeutic potential. This approach involves targeted modifications of the lead compound to optimize its binding affinity for a specific biological target while minimizing off-target effects, thereby enhancing both potency and selectivity.

A key strategy in the rational design of heterocyclic compounds is the systematic substitution at various positions on the core scaffold. For instance, in the development of pyrazole-based inhibitors, converting a tricyclic derivative to a pyrrolidine (B122466) amide analogue resulted in a threefold improvement in potency. nih.gov Similarly, the introduction of specific substituents, such as a hydroxyl group on an amide chain or 2,4-dichloro analogues, was found to consistently increase inhibitory activity. nih.gov This principle is directly applicable to the this compound scaffold, where modifications on the thiazole (B1198619) ring, the piperazine (B1678402) ring, or the ethyl linker can be explored to enhance biological activity.

Research into novel piperazine-based bis(thiazole) hybrids as anticancer agents illustrates this approach effectively. By synthesizing a series of derivatives with different substitutions, researchers identified compounds with significant cytotoxicity against various cancer cell lines. nih.gov For example, compound 9i from this series, a piperazine-based bis(thiazole) derivative, exhibited a remarkably low IC₅₀ value of 1.2 nM against the HCT 116 colon cancer cell line, a potency comparable to the established drug Erlotinib (IC₅₀ = 1.3 nM). nih.gov This high potency was achieved through specific structural modifications that optimized the molecule's interaction with its target, believed to be the epidermal growth factor receptor (EGFR). nih.gov The study demonstrated that strategic chemical alterations can dramatically induce apoptotic cell death and upregulate apoptosis-related genes. nih.gov

The following table summarizes the activity of rationally designed piperazine-thiazole derivatives against cancer cell lines.

CompoundDescriptionCell LineActivity (IC₅₀)Reference
7bPiperazine-based bis(thiosemicarbazone) precursorHCT 1163.5 nM nih.gov
9aPiperazine-based bis(thiazole) derivativeHCT 11612.1 nM nih.gov
9iPiperazine-based bis(thiazole) derivativeHCT 1161.2 nM nih.gov
ErlotinibReference DrugHCT 1161.3 nM nih.gov

This data highlights how rational modifications to the core structure can yield compounds with significantly enhanced potency. The design process often involves computational modeling to predict how a molecule will bind to its target, allowing chemists to focus on synthesizing compounds with the highest probability of success. nih.gov For the this compound scaffold, this could involve modeling interactions with target kinases, receptors, or enzymes to guide the placement of hydrogen bond donors and acceptors, hydrophobic groups, and other key features to maximize binding affinity and selectivity.

Chemical Space Exploration and Diversity-Oriented Synthesis for Novel Analogues

While rational design focuses on optimizing activity against a known target, chemical space exploration aims to generate a wide array of structurally diverse molecules to screen for new biological activities. Diversity-oriented synthesis (DOS) is a key strategy used to achieve this, enabling the creation of large libraries of compounds from a common core structure, such as this compound.

This approach is particularly valuable for discovering novel therapeutic agents. For example, combinatorial chemistry and parallel synthesis have been employed to create libraries of piperazine-tethered thiazole compounds. mdpi.com In one such effort, a solid-phase synthesis protocol was established to produce a large collection of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. mdpi.com This was achieved by reacting a piperazine-functionalized thiazole with a variety of commercially available carboxylic acids, thereby introducing significant chemical diversity around the core scaffold. mdpi.com The screening of this library led to the identification of novel antiplasmodial compounds, with one hit compound demonstrating an EC₅₀ of 102 nM against a chloroquine-resistant strain of Plasmodium falciparum. mdpi.com

The synthesis of such libraries often involves multi-component reactions or sequential modifications of a central scaffold. For instance, novel nih.govresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidines have been created through efficient three-component reactions, combining different aldehydes and other reagents to generate structural diversity in a single step. researchgate.net This highlights the power of DOS to rapidly access novel chemical space.

Key strategies for exploring the chemical space around the this compound core include:

Combinatorial Chemistry: Using a set of building blocks (e.g., different aldehydes, amines, or carboxylic acids) in various combinations to produce a large number of derivatives.

Solid-Phase Synthesis: Anchoring the core scaffold to a resin, which simplifies the process of adding new components and purifying the final products, making it ideal for generating large libraries. mdpi.com

Multi-component Reactions: Designing reactions where three or more starting materials combine in a single pot to form a complex product, rapidly increasing molecular diversity. researchgate.net

Scaffold Hopping: Replacing the thiazole or piperazine ring with bioisosteric alternatives (e.g., oxadiazole, triazole, or other heterocyclic systems) to explore related but distinct areas of chemical space.

By systematically applying these methods, researchers can generate extensive libraries of novel analogues of this compound. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for various diseases, moving beyond the initial therapeutic indication and uncovering the full potential of the scaffold.

Strategies for Modulating Pharmacodynamic Profiles

Pharmacodynamics describes the effect of a drug on the body, including its mechanism of action and the relationship between drug concentration and response. Modulating the pharmacodynamic profile of this compound derivatives involves fine-tuning their chemical structure to alter their interaction with biological systems, which can lead to improved efficacy, a different therapeutic use, or a better side-effect profile.

One key strategy is to design molecules that interact with multiple targets, a concept known as polypharmacology. This can be particularly effective for complex diseases. For example, a novel piperazine derivative, LQFM192 , was designed to interact with both serotonergic and GABAergic pathways. nih.gov Studies showed that its anxiolytic-like activity is mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like effect is mediated solely through the serotonergic system. nih.gov This dual-action profile, achieved through a specific molecular design, offers a potential therapeutic advantage over single-target agents.

Another important strategy involves modifying the physicochemical properties of the derivatives to control their absorption, distribution, metabolism, and excretion (ADME), which directly impacts their pharmacodynamic profile. For instance, in the development of CNS-penetrating H₁-antihistamines, lead optimization focused on reducing the pKa and/or lipophilicity (logP) of the compounds. nih.gov This was achieved by incorporating additional heteroatoms (like oxygen or sulfur) into the piperidine (B6355638) ring to create morpholine (B109124) and thiomorpholine (B91149) analogues. nih.gov These modifications resulted in compounds with improved selectivity and better CNS profiles, making them more suitable as sedative hypnotics. nih.gov

Applying these principles to this compound derivatives could involve:

Introducing polar groups: To reduce logP and potentially limit CNS penetration if peripheral activity is desired, or to enhance solubility.

Modifying the piperazine nitrogen: Substitution on the distal nitrogen of the piperazine ring is a common strategy to alter receptor affinity, selectivity, and pharmacokinetic properties.

By strategically modifying the structure of this compound, medicinal chemists can modulate how the resulting analogues interact with biological targets, leading to the development of drugs with tailored and optimized therapeutic effects.

Patent Landscape Analysis and Academic Implications

Review of Patent Applications for Thiazole-Piperazine Conjugates and Related Scaffolds

The thiazole-piperazine scaffold is a recurring motif in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. Consequently, numerous patent applications have been filed to protect novel compounds incorporating this framework for various therapeutic indications. The piperazine (B1678402) ring, a common feature in many FDA-approved drugs, is often used to modulate physicochemical properties or to serve as a linker for connecting different pharmacophoric groups. researchgate.netnih.govmdpi.com Its incorporation into thiazole-containing molecules has led to the exploration of new chemical spaces with diverse pharmacological activities. sciencescholar.ussciencescholar.us

Patents for thiazole-piperazine derivatives cover a broad spectrum of diseases, reflecting the versatility of this chemical scaffold. nih.govsciencescholar.us These applications often claim rights to a general chemical structure and its use in treating conditions ranging from central nervous system (CNS) disorders to cancer and infectious diseases. researchgate.netsciencescholar.usgoogle.com For instance, early patents highlighted the potential of such compounds as psychotropic agents, specifically for their anxiolytic and antipsychotic properties. google.com A notable example is U.S. Patent 4,367,335, which describes thiazolidinylalkylene piperazine derivatives with selective CNS activity. google.com

More recent patent activity has expanded into other therapeutic areas. The general structure of 2-substituted thiazolyl-piperazine compounds has been patented for immunopotentiating actions, suggesting applications in treating immune-related disorders like chronic rheumatoid arthritis. google.com Furthermore, the anti-cancer potential of this scaffold has been a significant focus. This is exemplified by the development of Dasatinib, an FDA-approved tyrosine kinase inhibitor used in cancer therapy, which contains both a thiazole (B1198619) and a piperazine moiety. nih.gov The success of such drugs has spurred further patent applications for novel derivatives targeting various cancer-related pathways. sciencescholar.us

A review of the patent landscape indicates that modifications to both the thiazole and piperazine rings, as well as the linker connecting them, are common strategies to generate novel intellectual property. These modifications aim to optimize potency, selectivity, and pharmacokinetic profiles. The patents often describe methods for the synthesis of these compounds, starting from substituted thiazoles and piperazines. google.com

The following interactive table summarizes representative patents for thiazole-piperazine and related scaffolds, showcasing the diversity of assignees and therapeutic targets.

Patent NumberTitleAssignee(s)Claimed Therapeutic Area
US4367335AThiazolidinylalkylene piperazine derivativesN/AAnxiolytic and antipsychotic agents google.com
US4476128A2-Substituted thiazolyl-piperazine compounds, process for preparation thereof and utilizations thereofN/AImmunopotentiators for diseases like rheumatoid arthritis google.com
JP6971999B2Acid addition salt of piperazine derivativeN/AGeneral therapeutic uses sciencescholar.us
US10961200B2Small molecule inhibitors of lactate (B86563) dehydrogenase and methods of use thereofUAB Research Foundation, University of Pennsylvania, Vanderbilt UniversityCancer therapy sciencescholar.ussciencescholar.us

Academic Contributions to Patentable Discoveries and Intellectual Property

Academic research plays a crucial role in laying the scientific foundation for the patentable inventions seen in the pharmaceutical industry. The exploration of thiazole-piperazine conjugates in university and research institute laboratories often precedes and inspires their commercial development. Academic contributions can be broadly categorized into the development of novel synthetic methodologies, the discovery of new biological activities, and the elucidation of structure-activity relationships (SAR).

Academic researchers have been instrumental in designing and synthesizing novel libraries of thiazole-piperazine derivatives to explore their therapeutic potential. nih.gov For example, recent studies have focused on creating new thiazole-clubbed piperazine compounds as potential multi-target agents for Alzheimer's disease. nih.gov These studies involve not only the synthesis of the compounds but also their biological evaluation against relevant targets like acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov The findings from such research, including potent lead compounds and their binding modes, provide a strong basis for filing patent applications. nih.gov

Furthermore, academic efforts in parallel synthesis and combinatorial chemistry have enabled the rapid generation of diverse thiazole-piperazine libraries. nih.gov These libraries are then screened against various biological targets, leading to the identification of "hit" compounds with interesting activities. A notable example is the identification of potent antiplasmodial compounds from a library of piperazine-tethered thiazoles, demonstrating activity against drug-resistant strains of Plasmodium falciparum, the parasite causing malaria. nih.gov Such discoveries in academic settings can be licensed to pharmaceutical companies for further development and patenting.

Academic research also contributes to the intellectual property landscape by publishing detailed synthetic routes and biological data. While this places the information in the public domain, it also fuels further innovation by providing starting points for new drug discovery programs. For instance, the synthesis and evaluation of imidazo[2,1-b]thiazole-based sulfonyl piperazines as selective carbonic anhydrase inhibitors is a prime example of academic work that could lead to patentable entities for conditions like glaucoma or epilepsy. nih.gov The detailed characterization and SAR studies conducted in academia are invaluable for designing second-generation compounds with improved properties that are often the subject of new patents.

In essence, academia serves as an incubator for high-risk, early-stage research that industry may be hesitant to undertake. The discovery of novel scaffolds, new therapeutic applications for existing scaffolds, and efficient synthetic pathways for thiazole-piperazine conjugates in academic labs continuously enriches the intellectual property pipeline for pharmaceutical innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl bromide reacts with piperazine derivatives in DMF under basic conditions (K₂CO₃) to introduce alkynyl groups, followed by "click chemistry" with thiazole-containing azides using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .
  • Critical Conditions :

  • Temperature: Room temperature for CuAAC to avoid side reactions.
  • Solvent Ratios: H₂O:DCM (1:2) ensures phase separation for efficient product extraction.
  • Monitoring: TLC (hexane:ethyl acetate gradients) tracks reaction progress .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and how are conflicting data resolved?

  • Primary Techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine ring protons at δ 2.58–3.80 ppm) and distinguishes thiazole substituents (δ 7.93 ppm for triazole-H) .
  • LCMS : Validates molecular ion peaks (e.g., m/z 397.1685 [M⁺]) and isotopic patterns .
    • Data Reconciliation : Discrepancies in elemental analysis (e.g., C: 60.60% calculated vs. 59.15% observed) are addressed by repeating combustion analysis and cross-verifying with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do computational methods predict the biological activity of thiazole-functionalized piperazines?

  • Approach : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes. For example, triazole-thiazole-piperazine hybrids show predicted interactions with ATP-binding pockets via hydrogen bonds (thiazole S atom with Lys33) and π-π stacking (aromatic rings with Phe80) .
  • Validation : Correlation between docking scores (in silico) and IC₅₀ values (in vitro) identifies lead compounds for anticancer studies .

Q. What strategies mitigate low yields in multi-step syntheses of thiazole-piperazine derivatives?

  • Optimization Strategies :

  • Intermediate Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) removes unreacted starting materials .
  • Catalyst Loading : Adjusting CuSO₄·5H₂O to 0.3 equiv. minimizes copper-induced side reactions while maintaining CuAAC efficiency .
    • Yield Challenges : Steric hindrance from bulky thiazole groups reduces nucleophilic substitution efficiency. Solutions include using polar aprotic solvents (e.g., DMF) to stabilize transition states .

Data Contradiction Analysis

Q. How are discrepancies between theoretical and experimental spectroscopic data addressed?

  • Case Study : In ¹³C NMR, predicted piperazine carbons (δ 52–55 ppm) may shift due to thiazole ring electron-withdrawing effects. Resolution involves:

  • Reference Comparison : Cross-checking with analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine triazoles) .
  • Dynamic Effects : Variable-temperature NMR identifies conformational flexibility causing signal splitting .

Experimental Design Considerations

Q. What controls are essential in biological assays for thiazole-piperazine derivatives?

  • Controls :

  • Positive Controls : Known kinase inhibitors (e.g., imatinib) validate assay conditions.
  • Solvent Controls : DMSO (≤0.1% v/v) ensures cytotoxicity is compound-specific .
    • Dose-Response : IC₅₀ determination requires 8–12 concentration points (e.g., 0.1–100 μM) to model sigmoidal curves accurately .

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